molecular formula C9H10Cl2FNO2 B1429104 Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride CAS No. 1395078-35-9

Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride

Cat. No.: B1429104
CAS No.: 1395078-35-9
M. Wt: 254.08 g/mol
InChI Key: WTVBGDZRYJEHMZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its molecular structure, which includes a chloro and fluoro group on the phenyl ring, making it a unique and versatile molecule.

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in amino acid metabolism, potentially acting as an inhibitor or substrate. The nature of these interactions can vary, with some enzymes being inhibited by the compound, while others may use it as a substrate for further biochemical reactions .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, it may affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and other biochemical processes. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via amino acid transporters and distributed to specific organelles, where it exerts its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. This localization influences the compound’s interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-chloro-3-fluorophenylacetic acid as the starting material.

  • Activation: The carboxylic acid group is activated using reagents such as thionyl chloride to form the corresponding acid chloride.

  • Amination: The activated acid chloride is then reacted with methylamine to introduce the amino group, forming the methyl ester.

  • Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves the use of reactors and controlled conditions to ensure the purity and yield of the final product. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro compounds.

  • Reduction: The compound can be reduced to form amines.

  • Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophiles such as sodium hydroxide and amines are used, often under heating conditions.

Major Products Formed:

  • Nitro Compounds: Resulting from the oxidation of the amino group.

  • Amines: Resulting from the reduction of the amino group.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride has a wide range of applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

  • Biology: The compound is utilized in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the field of antiviral and anticancer drugs.

  • Industry: It is employed in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other compounds with similar structures include Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride and Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride.

  • Uniqueness: The presence of both chloro and fluoro groups on the phenyl ring makes this compound distinct in terms of its reactivity and biological activity.

Properties

IUPAC Name

methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2.ClH/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5;/h2-4,8H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVBGDZRYJEHMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-amino-2-(4-chloro-3-fluorophenyl)acetic acid (5.00 g, 24.56 mmol) in MeOH (30 mL) at 0° C. was added dropwise thionyl chloride (5.37 mL, 73.67 mmol) and the reaction was stirred for 18 h. The reaction mixture was concentrated and the solids were triturated with Et2O to afford 6.580 g (105%) of methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride (42) which was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.37 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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